molecular formula C21H19NO3 B14580928 4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione CAS No. 61350-47-8

4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione

Cat. No.: B14580928
CAS No.: 61350-47-8
M. Wt: 333.4 g/mol
InChI Key: WMQHHGMOLCVCMT-UHFFFAOYSA-N
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Description

4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of benzoyl and phenyl groups attached to the pyrrole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalyst such as iron(III) chloride . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzoyl and phenyl groups enhances its potential for diverse applications in various fields.

Properties

CAS No.

61350-47-8

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

4-benzoyl-1-butyl-5-phenylpyrrole-2,3-dione

InChI

InChI=1S/C21H19NO3/c1-2-3-14-22-18(15-10-6-4-7-11-15)17(20(24)21(22)25)19(23)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

WMQHHGMOLCVCMT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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